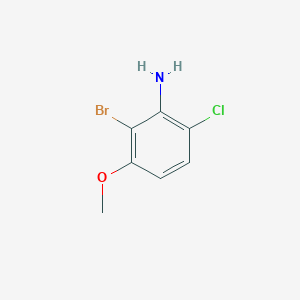

2-Bromo-6-chloro-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNUTDZTJPKCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Halogenated Methoxy Aniline Derivatives Within Aromatic Chemistry

Halogenated methoxy-aniline derivatives are a significant subclass of aromatic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. researchgate.net The presence of halogen atoms (such as bromine and chlorine) and a methoxy (B1213986) group on the aniline (B41778) ring profoundly influences the molecule's electronic properties, reactivity, and steric hindrance. bath.ac.uk These substituents can direct the course of further chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules. researchgate.net

The interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms creates a unique electronic environment on the aromatic ring. This can modulate the basicity of the aniline nitrogen and influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution or cross-coupling reactions. bath.ac.uk For instance, the strategic placement of these functional groups is a key aspect of designing molecules with specific biological activities or material properties.

Rationale for Scholarly Investigation of 2 Bromo 6 Chloro 3 Methoxyaniline

While specific research on 2-Bromo-6-chloro-3-methoxyaniline is limited, the rationale for its scholarly investigation can be inferred from the established importance of similarly substituted anilines. Polysubstituted anilines are crucial precursors in the development of pharmaceuticals, agrochemicals, and dyes. researchgate.net The specific substitution pattern of this compound, with three different substituents at defined positions, offers a scaffold that could be instrumental in creating novel molecular architectures.

The investigation of such a compound would likely focus on its potential as a synthetic intermediate. The bromo and chloro substituents can serve as handles for various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The methoxy (B1213986) and amino groups, on the other hand, can be modified to fine-tune the properties of the final product. The unique substitution pattern could lead to the development of new compounds with interesting biological activities or material characteristics that are not achievable with simpler aniline (B41778) derivatives.

Detailed research into the synthesis and reactivity of this compound would contribute to the broader understanding of structure-activity relationships in this class of compounds. Furthermore, the development of efficient synthetic routes to such polysubstituted anilines is a significant challenge in organic chemistry, and research in this area is of great interest. researchgate.net

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₆BrClNO |

| Molecular Weight | 235.49 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

| pKa | Not available |

Research Findings on Structurally Similar Compounds

To provide context for the potential utility of this compound, it is insightful to examine research on structurally related compounds. For example, derivatives of 2-bromo-6-methoxyaniline have been utilized as intermediates in the synthesis of various complex molecules. nih.govsigmaaldrich.com The presence of the bromo and methoxy groups in the ortho positions relative to the amino group influences the reactivity and allows for selective functionalization.

Similarly, studies on other polysubstituted anilines, such as 2-bromo-6-chloro-4-fluoroaniline , have involved detailed spectroscopic and computational analysis to understand their molecular structure and properties. researchgate.net Research on the synthesis of 2-chloro and 2,6-dichloroanilines highlights the intricate procedures required to achieve specific substitution patterns on the aniline ring. google.comgoogle.com These studies underscore the importance of developing regioselective synthetic methods for preparing such highly functionalized molecules.

The broader class of aniline derivatives has been extensively reviewed, emphasizing their role as foundational materials for a multitude of industrial and pharmaceutical applications. researchgate.net The synthesis of polysubstituted benzenes, including anilines, often requires multi-step procedures to control the regiochemistry of the substitution reactions. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro 3 Methoxyaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, proceeding through an addition-elimination mechanism. byjus.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. byjus.com In the case of 2-bromo-6-chloro-3-methoxyaniline, the halogen atoms themselves can act as leaving groups in SNAr reactions.

In SNAr reactions, the nature of the halogen leaving group significantly impacts the reaction rate. Generally, the reactivity order for halogens as leaving groups in activated aryl halides is F > Cl ≈ Br > I. nih.gov This trend is counterintuitive when considering bond strengths, as the C-F bond is the strongest. youtube.com The enhanced reactivity of fluoride (B91410) is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com The rate-determining step in these reactions is typically the formation of the Meisenheimer complex, an anionic intermediate, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comresearchgate.net

For this compound, the comparative reactivity of the bromine and chlorine substituents in SNAr reactions is expected to be similar, with chlorine potentially having a slight edge due to its greater electronegativity. acs.orgresearchgate.net However, the specific reaction conditions, including the nature of the nucleophile and the solvent, can influence this reactivity order. acs.orgresearchgate.netnih.gov For instance, in reactions with certain nucleophiles, bromine can be a better leaving group than chlorine. acs.orgresearchgate.net

| Halogen | Relative Reactivity | Governing Factor |

|---|---|---|

| F | Highest | High electronegativity, facilitating nucleophilic attack |

| Cl | Intermediate | Balance of electronegativity and bond strength |

| Br | Intermediate | Similar to Chlorine, influenced by reaction conditions |

| I | Lowest | Lower electronegativity |

The methoxy (B1213986) group (-OCH3) is generally considered an electron-donating group due to its +M (mesomeric) effect, which would typically deactivate the ring towards nucleophilic attack. stackexchange.com However, its influence in a polysubstituted system like this compound is more complex. The methoxy group's position relative to the halogen leaving groups is critical. In SNAr reactions, electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the negatively charged Meisenheimer intermediate through resonance. byjus.com

Electrophilic Aromatic Substitution (EAS) Patterns in Polysubstituted Anilines

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of EAS is governed by the electronic and steric properties of the substituents already present on the ring. numberanalytics.com

Both the amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and ortho-, para-directors in EAS reactions. wikipedia.orgyoutube.com This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. wikipedia.orgyoutube.com In this compound, the directing effects of these two powerful activating groups will dominate the regiochemical outcome of EAS.

When multiple activating groups are present, the strongest activator generally controls the position of substitution. youtube.com In this case, the amino group is typically a stronger activator than the methoxy group. Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group. However, in strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. youtube.comyoutube.com

While the electronic effects of the amino and methoxy groups are the primary drivers of regioselectivity, the steric hindrance imposed by the bulky bromine and chlorine atoms cannot be ignored. numberanalytics.comlibretexts.org These halogen substituents, located at the 2- and 6-positions relative to the amino group, will sterically hinder the approach of an electrophile to the adjacent positions.

This steric crowding will likely disfavor substitution at the positions ortho to the amino group. libretexts.org Consequently, the para position relative to the amino group (the 4-position) is expected to be the most favored site for electrophilic attack, assuming it is not already substituted. The balance between the strong directing effect of the amino group and the steric hindrance from the halogens will ultimately determine the product distribution. nih.gov

| Substituent | Electronic Effect | Directing Influence | Steric Effect |

|---|---|---|---|

| -NH2 | Strongly Activating (+M > -I) | Ortho, Para | Moderate |

| -OCH3 | Activating (+M > -I) | Ortho, Para | Moderate |

| -Br | Deactivating (-I > +M) | Ortho, Para | Significant |

| -Cl | Deactivating (-I > +M) | Ortho, Para | Significant |

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl halides are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective transformations.

In general, the reactivity of aryl halides in these coupling reactions follows the order I > Br > Cl > F. This trend is opposite to that observed in SNAr reactions and is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I and C-Br bonds are more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

This differential reactivity allows for selective cross-coupling at the more reactive C-Br bond while leaving the C-Cl bond intact. For example, a Suzuki, Heck, or Buchwald-Hartwig amination reaction could potentially be performed selectively at the 2-position of this compound by careful choice of catalyst and reaction conditions. Subsequent modification of the chloro-substituted position could then be achieved under more forcing conditions or with a different catalytic system. This stepwise approach enables the synthesis of complex, highly substituted aromatic compounds. researchgate.net

Suzuki-Miyaura Coupling with Organoboron Reagents

A comprehensive review of scientific literature and chemical databases did not yield any specific studies on the Suzuki-Miyaura coupling of this compound with organoboron reagents. While the Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, no published data detailing the reaction conditions, catalysts, or outcomes for this specific substrate could be identified.

Table 1: Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

A thorough literature search did not provide specific experimental data for this reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

There is no specific information available in the surveyed scientific literature regarding the Buchwald-Hartwig amination of this compound for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is a powerful method for synthesizing arylamines from aryl halides. However, studies detailing its application to this compound, including successful amine coupling partners, catalyst systems, and reaction yields, have not been reported. In related dihalogenated systems, selective amination at the more reactive C-Br bond over the C-Cl bond is often achievable, a principle that has been demonstrated with substrates like 6-bromo-2-chloroquinoline. nih.govnih.gov

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

A thorough literature search did not provide specific experimental data for this reaction.

Other Palladium- and Nickel-Mediated Coupling Methodologies

Investigations into other palladium- and nickel-mediated cross-coupling reactions involving this compound have not been reported in the available scientific literature. Consequently, there are no detailed research findings on methodologies such as Stille, Heck, Sonogashira, or Negishi couplings, or other nickel-catalyzed transformations for this specific compound.

Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety

A review of the scientific literature did not uncover any specific studies focused on the oxidation or reduction of the aniline moiety in this compound. Therefore, there are no detailed research findings on the transformation of the amino group to other oxidation states, such as nitroso, nitro, or diazonium species, nor its reduction to other functionalities for this particular molecule.

Functional Group Interconversions and Derivatization Strategies

There is a lack of published research on functional group interconversions and derivatization strategies specifically for this compound. While general methods for the derivatization of anilines, such as acylation, alkylation, or diazotization followed by substitution, are well-established, their specific application to this compound, including reaction conditions and outcomes, has not been documented in the scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 6 Chloro 3 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

The structural confirmation and detailed analysis of 2-Bromo-6-chloro-3-methoxyaniline would heavily rely on NMR spectroscopy. This non-destructive analytical technique provides valuable information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the bromine, chlorine, methoxy, and amine substituents on the benzene (B151609) ring. The coupling constants (J) between adjacent protons would reveal their connectivity and spatial relationships. However, without experimental data, a precise assignment of these parameters is not possible.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Assignment

The ¹³C NMR spectrum would provide crucial information on the carbon framework of the molecule. It would be expected to show distinct signals for each of the six aromatic carbons and the single aliphatic carbon of the methoxy group. The chemical shifts of the aromatic carbons would be particularly informative, indicating the points of substitution by the various functional groups.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be expected to provide a highly accurate mass measurement of the molecular ion of this compound. This would allow for the unambiguous determination of its molecular formula.

Isotopic Abundance Patterns for Bromine and Chlorine Detection

A key feature in the mass spectrum of this compound would be the characteristic isotopic patterns of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The presence of both a bromine and a chlorine atom in the molecule would result in a complex and distinctive pattern of isotopic peaks for the molecular ion and any fragments containing these halogens. This pattern would serve as a definitive indicator of the presence of these elements.

While the principles of these analytical techniques are well-established, their specific application to this compound has not been documented in accessible scientific literature. Therefore, the detailed research findings and data tables that would form the core of a comprehensive characterization remain unavailable.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A detailed analysis of the infrared spectrum of this compound would reveal key vibrational frequencies corresponding to its functional groups. This would include, but not be limited to, the N-H stretching vibrations of the aniline (B41778) group, the C-O stretching of the methoxy group, and the characteristic absorptions of the substituted benzene ring. However, without experimental data, a table of these characteristic vibrations and their assignments cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography would provide definitive insights into the solid-state structure of this compound. This powerful analytical technique would allow for the precise determination of its molecular geometry and the nature of its intermolecular interactions.

A crystallographic study would yield a complete set of bond lengths, bond angles, and torsion angles for the molecule. This data would be instrumental in understanding the steric and electronic effects of the bromo, chloro, and methoxy substituents on the aniline framework. A data table presenting these parameters cannot be compiled without the requisite experimental findings.

Computational and Theoretical Studies on 2 Bromo 6 Chloro 3 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. thaiscience.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively predict a range of molecular properties. For 2-Bromo-6-chloro-3-methoxyaniline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.netnih.gov

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the steric and electronic interactions between the bromo, chloro, methoxy (B1213986), and amino substituents on the aniline (B41778) ring.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N (amino) Bond Length | ~1.40 Å |

| C-C Bond Lengths (ring) | 1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

| C-O-C Bond Angle | ~118° |

Note: These are typical predicted values for similar substituted aromatic compounds and serve as illustrative examples.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating amino and methoxy groups would be expected to raise the energy of the HOMO, while the electron-withdrawing halogen atoms would lower the energy of both frontier orbitals to some extent. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed more across the carbon-halogen bonds.

| Orbital | Predicted Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are representative energy values for illustrative purposes, based on calculations for analogous substituted anilines. researchgate.netacs.org

Conformational Analysis and Energy Landscape Mapping

The presence of the methoxy and amino groups, which have rotatable bonds, means that this compound can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. youtube.comimperial.ac.uk By systematically rotating the C-O bond of the methoxy group and the C-N bond of the amino group and calculating the energy at each step, a potential energy surface can be mapped.

This mapping helps to identify the global minimum energy conformation, which is the most stable and therefore the most populated conformation at equilibrium, as well as any local minima and the energy barriers between them. slideshare.netopenochem.org Steric hindrance between the bulky bromine and chlorine atoms and the methoxy and amino groups will play a significant role in determining the preferred conformations. For instance, the methyl group of the methoxy substituent will likely orient itself away from the adjacent bromine atom to minimize van der Waals repulsion.

Aromaticity Indices and Their Modulation by Substituents (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. chemistry.coach The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. nih.gov It is calculated based on the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character.

Simulation of Spectroscopic Parameters for Experimental Validation

A powerful application of computational chemistry is the simulation of various spectroscopic data, which can be used to validate and interpret experimental results. libretexts.org For this compound, key spectroscopic parameters can be calculated:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netwisc.edumdpi.com These calculated shifts, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms in the molecule, which can be complex due to the multiple substituents.

Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can be calculated. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the N-H stretching of the amino group, the C-O stretching of the methoxy group, and the C-X (X=Br, Cl) stretching vibrations.

Mechanistic Insights from Transition State Calculations for Chemical Reactions

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. ucsb.edu A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. ims.ac.jp

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, transition state calculations can be performed to determine the activation energy of the reaction. exlibrisgroup.com This provides a quantitative measure of the reaction rate and can help to predict the regioselectivity of the reaction. For example, by calculating the activation energies for electrophilic attack at the different available positions on the aromatic ring, one can predict the most likely site of substitution. These calculations have become increasingly sophisticated, with automated methods for exploring reaction paths. nih.gov

Applications in Chemical Synthesis and Advanced Materials Science Non Biological Focus

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of 2-Bromo-6-chloro-3-methoxyaniline is a prime example of a versatile building block in organic synthesis. Each functional group offers a handle for distinct chemical transformations, allowing for a stepwise and controlled construction of more complex molecules.

Amino Group: The primary amine (-NH2) is a key functional group that can undergo a wide array of reactions. It can be diazotized to form a diazonium salt, which is a highly versatile intermediate. This salt can then be subjected to Sandmeyer or similar reactions to introduce a variety of other functional groups, including hydroxyl, cyano, or additional halogens. Furthermore, the amine can participate in N-alkylation, N-arylation, and acylation reactions to form amides, or act as a directing group in electrophilic aromatic substitutions.

Halogen Atoms: The presence of both bromine and chlorine atoms provides orthogonal sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. rsc.org The differential reactivity of the C-Br and C-Cl bonds can often be exploited, allowing for selective functionalization at one position over the other by carefully choosing catalysts and reaction conditions. This is a powerful strategy for building complex carbon-carbon and carbon-heteroatom bonds.

Methoxy (B1213986) Group: The methoxy group (-OCH3) is an electron-donating group that influences the electronic properties of the aromatic ring. It can also be cleaved under certain conditions to yield a phenol, opening another avenue for functionalization, such as O-arylation.

This multifunctionality allows chemists to design intricate synthetic pathways where each part of the molecule can be addressed selectively, leading to the efficient synthesis of complex target structures.

Precursor for Advanced Organic Materials (e.g., OLED Intermediates)

The development of new materials for organic light-emitting diodes (OLEDs) is a rapidly growing area of research. These devices rely on organic molecules that can efficiently transport charge and emit light. While this compound is not a final OLED material itself, it represents a class of precursors used to build them.

Nitrogen-containing aromatic compounds, including aniline (B41778) derivatives, are frequently incorporated into the structures of hole-transporting materials (HTMs), host materials, and emitters for OLEDs. researchgate.netnih.gov The amine group can be a part of a larger triarylamine structure, which is common in HTMs due to its excellent hole mobility. The halogen atoms provide convenient points for attaching other functional units, such as emissive cores or solubilizing groups, through cross-coupling reactions.

For instance, aniline derivatives can be used to synthesize nitrogen-doped polycyclic aromatic hydrocarbons (PAHs), a class of materials investigated for their unique electronic and optical properties. rsc.org The electronic character of the molecule, tuned by the electron-donating methoxy group and the electron-withdrawing halogens, could be beneficial in designing molecules with specific energy levels (HOMO/LUMO) required for efficient charge injection, transport, and recombination in an OLED device. nih.gov Research has shown that modifying aniline monomers can tune the properties of resulting polymers for applications like chemical sensors, which rely on similar principles of electronic modulation. researchgate.netrsc.org

Synthesis of Novel Heterocyclic Systems and Polycyclic Aromatic Compounds

Heterocyclic and polycyclic aromatic compounds are core structures in many functional materials. Halogenated anilines are valuable starting materials for synthesizing these complex ring systems.

One major application is in the synthesis of nitrogen-doped PAHs. Through methods like the Suzuki-Miyaura cross-coupling, halogenated anilines can undergo annulation reactions to build larger, fused aromatic systems containing graphitic nitrogen, which significantly influences the material's properties. rsc.org

Furthermore, substituted anilines and phenols are key precursors in the synthesis of benzofurans, an important heterocyclic motif. nih.gov Various synthetic strategies, including palladium-catalyzed cascade reactions and oxidative cyclizations, utilize halogenated aromatic compounds to construct the benzofuran (B130515) core. nih.govrsc.org The specific substitution pattern on the aniline ring can direct the regioselectivity of these cyclization reactions, allowing for the creation of highly substituted and complex benzofuran derivatives. oregonstate.edu

Development of High-Purity Research Chemicals and Specialty Intermediates

This compound is commercially available as a research chemical, which underscores its role as a specialty intermediate. The synthesis of complex, high-value molecules for research and development, particularly in materials science and specialty chemicals, requires starting materials with well-defined structures and high purity.

Polysubstituted aromatics like this one are not commodity chemicals but are produced in smaller quantities for specific synthetic purposes. They serve as key pieces in multi-step syntheses of proprietary molecules used in areas like:

Organic Electronics: As precursors to new host and dopant materials for OLEDs. chemistryviews.org

Advanced Polymers: As monomers or additives to create polymers with tailored electronic, optical, or thermal properties. researchgate.net

Liquid Crystals: As part of the core structure of molecules designed for display applications.

The availability of such intermediates from specialty chemical suppliers enables researchers in both academic and industrial settings to explore new chemical space without having to undertake the often-challenging synthesis of the building blocks themselves.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1816992-73-0 nih.gov |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| Appearance | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

Note: Experimental physical data for this specific compound is not widely published. The molecular formula and weight are calculated from its structure.

Future Research Trajectories and Unexplored Avenues in 2 Bromo 6 Chloro 3 Methoxyaniline Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. mdpi.com Future research concerning 2-Bromo-6-chloro-3-methoxyaniline will undoubtedly focus on developing more sustainable synthetic pathways.

Current synthetic methods for halogenated anilines often involve multi-step processes that may utilize harsh reagents and generate significant waste. nih.govchemicalbook.com A key research direction will be the exploration of one-pot syntheses and tandem reactions to improve atom economy and reduce purification steps. For instance, developing a process that starts from a simple, readily available precursor and introduces the bromo, chloro, and methoxy (B1213986) functionalities in a single reaction vessel would represent a significant advancement.

The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is another critical area of investigation. acs.org Researchers are likely to explore catalytic systems that are effective in these environmentally benign media. For example, the use of magnesium sulphate-glacial acetic acid systems has been shown to be an eco-friendly and inexpensive catalytic approach for the acetylation of aniline (B41778), a reaction that could be adapted for derivatives like this compound. ijtsrd.com The development of solid-supported catalysts could also facilitate easier separation and recycling, further enhancing the sustainability of the synthesis. acs.org

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Atom Economy | Designing one-pot reactions to introduce all substituents, minimizing byproducts. |

| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. |

| Catalysis | Employing reusable solid-supported catalysts or biodegradable catalysts to reduce waste. ijtsrd.com |

| Energy Efficiency | Exploring microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for expanding its utility. Future research will heavily rely on the discovery and application of novel catalytic systems to selectively modify its structure.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and could be further optimized for this specific substrate. organic-chemistry.org Research could focus on developing more active and stable palladium catalysts with tailored ligands that can efficiently couple a wide range of amines or other nucleophiles to the aniline ring, even with the steric hindrance imposed by the ortho-substituents.

Furthermore, copper-catalyzed reactions present a more economical and sustainable alternative to palladium. organic-chemistry.org Investigating the use of copper-based catalysts for amination, etherification, and other cross-coupling reactions involving this compound is a promising avenue. The development of ligandless or nanoparticle-based copper catalysts could simplify reaction conditions and improve cost-effectiveness. organic-chemistry.org

Beyond traditional cross-coupling, the direct C-H functionalization of the aromatic ring offers a more atom-economical approach to introducing new functional groups. While challenging due to the existing substituents, the development of regioselective C-H activation catalysts could unlock new synthetic possibilities, allowing for the introduction of alkyl, aryl, or other groups at specific positions on the aniline ring.

| Catalytic System | Potential Functionalization Reaction |

| Palladium-based catalysts | Buchwald-Hartwig amination, Suzuki coupling, Heck reaction. organic-chemistry.org |

| Copper-based catalysts | Ullmann condensation, Chan-Lam coupling. organic-chemistry.org |

| C-H Activation Catalysts | Direct arylation, alkylation, or amination of the aromatic ring. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.gov Integrating the synthesis and functionalization of this compound into flow chemistry platforms is a significant future research trajectory.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the synthesis of this polysubstituted aniline. nih.gov This control can lead to higher yields and purities while minimizing the formation of byproducts. For instance, hazardous reactions, such as nitration or diazotization, can be performed more safely in a continuous flow setup.

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives and their applications. google.com High-throughput screening of reaction conditions and catalysts can be performed to rapidly identify optimal synthetic routes. This automated approach can also facilitate the creation of libraries of this compound derivatives for biological screening or materials science applications. The development of such automated systems could significantly shorten the timeline from compound design to application. acs.org

Expansion into Diverse Materials Science Applications and Advanced Organic Frameworks

The unique electronic and structural properties of this compound make it an attractive building block for advanced materials. Future research is expected to explore its incorporation into a variety of materials with tailored functionalities.

In the field of organic electronics, derivatives of this aniline could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The presence of halogens and a methoxy group can influence the electronic properties, such as the HOMO/LUMO levels and charge transport characteristics, which are critical for device performance.

Moreover, this compound can serve as a versatile linker or node in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). youtube.com These porous materials have shown great promise in gas storage, separation, catalysis, and sensing. youtube.com The specific substitution pattern of the aniline can direct the assembly of the framework and influence the pore size, shape, and chemical environment. The bromine and chlorine atoms can also serve as sites for post-synthetic modification, allowing for the fine-tuning of the framework's properties. The synthesis of novel MOFs and COFs incorporating this aniline derivative could lead to materials with unprecedented performance in various applications.

| Material Class | Potential Application of this compound Derivatives |

| Organic Electronics | Components in OLEDs, OPVs, and OFETs. |

| Metal-Organic Frameworks (MOFs) | Linkers for gas storage, separation, and catalysis. youtube.com |

| Covalent Organic Frameworks (COFs) | Building blocks for porous materials with tailored functionalities. youtube.com |

| Corrosion Inhibitors | Halogenated anilines have shown potential as corrosion inhibitors for metals. chemicalbook.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-6-chloro-3-methoxyaniline?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and methoxylation of aniline derivatives. For example, bromination and chlorination of 3-methoxyaniline using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Reaction optimization often involves temperature modulation (0–5°C for halogenation) and catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Purity validation is performed via HPLC (>97% purity thresholds, as seen in related bromo-chloro aniline derivatives) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns and methoxy group positioning. Deuterated solvents (e.g., CDCl₃) are preferred for resolving splitting patterns in aromatic regions.

- LC-MS/GC-MS : For molecular weight confirmation and detecting trace impurities.

- FT-IR : To identify functional groups (e.g., N-H stretches in aniline, C-O in methoxy).

- Elemental Analysis : To verify stoichiometric ratios of Br, Cl, and N .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as indicated for structurally similar bromo-chloro anilines. Desiccants (e.g., silica gel) are recommended to avoid hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation?

- Methodological Answer :

- Solvent Variation : Use alternative deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- 2D NMR (COSY, NOESY) : To resolve overlapping peaks and confirm coupling relationships.

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (software: Gaussian, ORCA).

- Crystallographic Refinement : If single crystals are obtained, use SHELXL for structure solution, as it is robust for small-molecule refinement despite data noise .

Q. How to design a reaction optimization study for improving synthetic yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and reaction time. For halogenation, assess the impact of excess NBS or SO₂Cl₂.

- In-situ Monitoring : Use techniques like TLC or ReactIR to track intermediate formation.

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., over-halogenated species) and adjust stoichiometry accordingly.

- Scale-Up Considerations : Ensure solvent choice aligns with safety protocols (e.g., avoid THF peroxidation) .

Q. What computational approaches are suitable for predicting reactivity or binding properties?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) sites, leveraging Fukui indices to predict reactivity.

- Molecular Docking : If studying bioactivity, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina.

- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) using GROMACS .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time).

- Metabolite Screening : Use LC-MS to identify degradation products that may skew activity results.

- Structural Analogs : Compare results with derivatives (e.g., 2-Bromo-4-methoxyaniline) to isolate substituent effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.